![molecular formula C10H9FN2O4 B13055704 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055704.png)
7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
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Overview
Description
7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains a fluorine atom, two methyl groups, and a nitro group attached to a benzo oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the following steps:
Formation of the Benzo Oxazine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted aniline and a suitable carbonyl compound.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of benzo[B][1,4]oxazin can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Properties : The nitro group in the compound may contribute to anti-inflammatory effects. Investigations into related compounds have revealed their efficacy in reducing inflammation in various models .
Agricultural Science
In agricultural applications, this compound can serve as an active ingredient in pesticides or herbicides.
- Pesticidal Activity : Analogous compounds have demonstrated effectiveness against various pests. The incorporation of fluorine may enhance the stability and efficacy of these compounds under environmental conditions .
- Herbicide Development : The structural characteristics of this compound suggest potential use in herbicide formulations aimed at controlling weed populations while minimizing crop damage .
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve the thermal and mechanical properties of materials. Its ability to act as a plasticizer or modifier can enhance the performance of polymers used in various applications .
- Nanotechnology : Emerging research indicates that compounds like this compound could be utilized in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions .
Case Studies
Several studies highlight the practical applications of this compound:
- Synthesis of Antimicrobial Agents : A study focused on synthesizing novel derivatives from this compound demonstrated enhanced antimicrobial activity compared to existing agents .
- Development of Eco-friendly Herbicides : Research explored the use of this compound in formulating environmentally friendly herbicides that effectively target specific weed species without harming crops .
- Polymer Modification : A case study investigated the incorporation of this compound into biodegradable polymers to improve their mechanical properties while maintaining environmental sustainability .
Mechanism of Action
The mechanism of action of 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom and nitro group can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the fluorine atom, which may result in different reactivity and properties.
7-Chloro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, also known by its CAS number 103361-67-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various studies that evaluate its efficacy against different biological targets.
Basic Information
Property | Value |
---|---|
Molecular Formula | C10H10N2O4 |
Molecular Weight | 210.2 g/mol |
Density | 1.6 g/cm³ |
Boiling Point | 427.4 °C |
Flash Point | 212.3 °C |
Structure
The compound features a fluorine atom and a nitro group attached to a benzoxazine core, which may influence its reactivity and biological interactions.
The biological activity of this compound has been explored in various contexts:
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines with IC50 values indicating effective inhibition at micromolar concentrations .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes such as CSNK2A1. Binding studies revealed that it binds with higher affinity compared to reference compounds, suggesting potential therapeutic applications in cancer treatment through enzyme modulation .
- Toxicity Studies : While evaluating the anticancer properties, toxicity assessments indicated significant liver toxicity at higher doses, as evidenced by elevated serum ALT levels and bilirubin concentrations in treated groups . This highlights the need for careful dose optimization in therapeutic settings.
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various benzoxazine derivatives, this compound was found to possess notable cytotoxicity against HCT116 and A431 cells. The study utilized an MTT assay to determine cell viability post-treatment with varying concentrations of the compound:
Cell Line | IC50 (µg/mL) |
---|---|
HCT116 | 201.45 |
A431 | 44.77 |
These results suggest that while the compound is effective against certain cancer types, it may require further development to mitigate potential toxicity .
Study 2: Enzyme Interaction
A molecular docking study evaluated the interaction of the compound with CSNK2A1 enzyme. The binding energy calculated was −6.6210 kcal/mol, indicating a strong affinity for the enzyme's active site. This interaction is crucial for developing inhibitors that can modulate enzyme activity in cancer pathways .
Properties
Molecular Formula |
C10H9FN2O4 |
---|---|
Molecular Weight |
240.19 g/mol |
IUPAC Name |
7-fluoro-2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9FN2O4/c1-10(2)9(14)12-6-4-7(13(15)16)5(11)3-8(6)17-10/h3-4H,1-2H3,(H,12,14) |
InChI Key |
LHLYJWFCFVLWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-])C |
Origin of Product |
United States |
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